molecular formula C27H29N3O5S2 B12013444 N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 617697-24-2

N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12013444
CAS No.: 617697-24-2
M. Wt: 539.7 g/mol
InChI Key: PLBGHTDCWHOTAL-VHXPQNKSSA-N
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Description

  • This compound is a complex organic molecule with a long name, so let’s break it down. The core structure consists of an indole ring (a bicyclic aromatic system) and a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen).
  • The compound’s systematic name indicates that it contains a 2,4-dimethoxyphenyl group attached to the indole nitrogen and a hexyl group at the thiazolidine carbon.
  • It falls into the category of heterocyclic compounds and exhibits interesting biological properties.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: May have pharmacological applications.

      Industry: Used in the preparation of specialty chemicals.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    CAS No.

    617697-24-2

    Molecular Formula

    C27H29N3O5S2

    Molecular Weight

    539.7 g/mol

    IUPAC Name

    N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide

    InChI

    InChI=1S/C27H29N3O5S2/c1-4-5-6-9-14-29-26(33)24(37-27(29)36)23-18-10-7-8-11-20(18)30(25(23)32)16-22(31)28-19-13-12-17(34-2)15-21(19)35-3/h7-8,10-13,15H,4-6,9,14,16H2,1-3H3,(H,28,31)/b24-23-

    InChI Key

    PLBGHTDCWHOTAL-VHXPQNKSSA-N

    Isomeric SMILES

    CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)/SC1=S

    Canonical SMILES

    CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)SC1=S

    Origin of Product

    United States

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